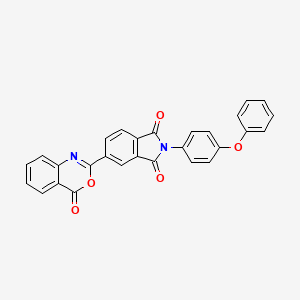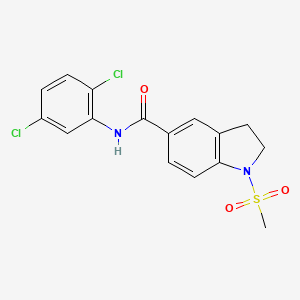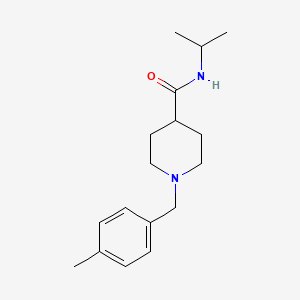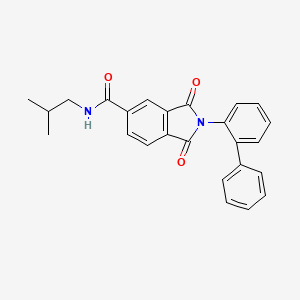
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazinone moiety fused with an isoindole-dione structure, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-phenoxybenzaldehyde with phthalic anhydride in the presence of a base to form an intermediate, which is then cyclized under acidic conditions to yield the final product. Reaction conditions often involve temperatures ranging from 80°C to 150°C and the use of solvents such as toluene or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazinone moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the isoindole-dione structure can yield various reduced forms, which may exhibit different chemical properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under controlled temperatures.
Major Products:
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic materials with specific electronic or photonic properties.
Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or modulators of biological pathways, contributing to the understanding of disease mechanisms.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Their unique structural features allow for interactions with various biological targets.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
- 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-phenyl-1H-isoindole-1,3(2H)-dione
- 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione
- 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(4-chlorophenyl)-1H-isoindole-1,3(2H)-dione
Uniqueness: The presence of the phenoxyphenyl group in 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain biological targets. This unique structural feature may also contribute to its distinct chemical reactivity and stability.
Properties
IUPAC Name |
5-(4-oxo-3,1-benzoxazin-2-yl)-2-(4-phenoxyphenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2O5/c31-26-21-15-10-17(25-29-24-9-5-4-8-22(24)28(33)35-25)16-23(21)27(32)30(26)18-11-13-20(14-12-18)34-19-6-2-1-3-7-19/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFNGEUYBPWOED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C5=NC6=CC=CC=C6C(=O)O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-4-fluoro-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3452113.png)
![ETHYL 5-[(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE](/img/structure/B3452118.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3452131.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B3452133.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3452141.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B3452142.png)
![1-[(3-METHOXYPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE](/img/structure/B3452148.png)

![1-[4-(BENZYLSULFONYL)PIPERAZINO]-3-CYCLOPENTYL-1-PROPANONE](/img/structure/B3452167.png)
![1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE](/img/structure/B3452173.png)

![3-[7-(3-CARBOXYPHENYL)-1,3,6,8-TETRAOXO-3,6,7,8-TETRAHYDROBENZO[LMN][3,8]PHENANTHROLIN-2(1H)-YL]BENZOIC ACID](/img/structure/B3452203.png)

